REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[CH3:16])(=O)=O.[C-:17]#[N:18].[Na+]>C(#N)C.O>[CH3:16][C:8]1[C:9]([N+:13]([O-:15])=[O:14])=[CH:10][CH:11]=[CH:12][C:7]=1[CH2:6][C:17]#[N:18] |f:1.2|
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Name
|
|
Quantity
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207 g
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Type
|
reactant
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Smiles
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CS(=O)(=O)OCC1=C(C(=CC=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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625 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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41.5 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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87.5 (± 7.5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Acetonitrile was distilled out
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Type
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ADDITION
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Details
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1000 ml water was added to the residue
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Type
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ADDITION
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Details
|
followed by addition of 1000 ml dichloromethane
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Type
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EXTRACTION
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Details
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followed by extraction
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Type
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DISTILLATION
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Details
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Dichloromethane is distilled out from organic layer and Cyclohexane
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Type
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STIRRING
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Details
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stirred for 30 minutes
|
Duration
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30 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
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CC1=C(C=CC=C1[N+](=O)[O-])CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |